N-[3-(Tribromomethanesulfonyl)benzoyl]glycine
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Overview
Description
N-[3-(Tribromomethanesulfonyl)benzoyl]glycine is a chemical compound with the molecular formula C10H8Br3NO5S It is a derivative of glycine, an amino acid, and contains a benzoyl group substituted with a tribromomethanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Tribromomethanesulfonyl)benzoyl]glycine typically involves the reaction of glycine with benzoyl chloride to form benzoyl glycine, followed by the introduction of the tribromomethanesulfonyl group. The reaction conditions often require a base, such as sodium hydroxide, to facilitate the nucleophilic attack of glycine on the benzoyl chloride. The reaction proceeds as follows:
- Dissolve glycine in a sodium hydroxide solution.
- Add benzoyl chloride to the solution and stir until the reaction is complete.
- Introduce tribromomethanesulfonyl chloride to the reaction mixture.
- Purify the product through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Tribromomethanesulfonyl)benzoyl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the removal of the tribromomethanesulfonyl group.
Substitution: The tribromomethanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce simpler benzoyl glycine derivatives.
Scientific Research Applications
N-[3-(Tribromomethanesulfonyl)benzoyl]glycine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticonvulsant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of neurological disorders.
Industry: It is utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[3-(Tribromomethanesulfonyl)benzoyl]glycine involves its interaction with specific molecular targets. The tribromomethanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the modulation of enzyme activity or the inhibition of specific biochemical pathways, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-Benzoylglycine: A simpler derivative without the tribromomethanesulfonyl group.
N-(Benzoyl)glycinanilide: Contains an anilide group, showing anticonvulsant activity.
Hippuric Acid: Another benzoyl glycine derivative, commonly found in urine.
Uniqueness
N-[3-(Tribromomethanesulfonyl)benzoyl]glycine is unique due to the presence of the tribromomethanesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
299446-72-3 |
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Molecular Formula |
C10H8Br3NO5S |
Molecular Weight |
493.95 g/mol |
IUPAC Name |
2-[[3-(tribromomethylsulfonyl)benzoyl]amino]acetic acid |
InChI |
InChI=1S/C10H8Br3NO5S/c11-10(12,13)20(18,19)7-3-1-2-6(4-7)9(17)14-5-8(15)16/h1-4H,5H2,(H,14,17)(H,15,16) |
InChI Key |
BRGOYQODCANOHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C(Br)(Br)Br)C(=O)NCC(=O)O |
Origin of Product |
United States |
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